Studies suggest estragole may possess pain-relieving (analgesic) effects. Research using animal models indicates its ability to inhibit sodium channels in neurons, potentially contributing to pain reduction [].
Estragole exhibits antioxidant properties, potentially offering protection against cell damage caused by free radicals [].
Some studies suggest estragole may have antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi [].
Despite its potential therapeutic effects, estragole raises safety concerns due to its potential genotoxicity, meaning it could damage DNA and potentially increase the risk of cancer.
Studies indicate that estragole can be metabolized into compounds that can bind to DNA and potentially cause damage [].
Based on animal studies, some regulatory agencies like the European Medicines Agency (EMA) have classified estragole as a substance of possible concern regarding its carcinogenic potential [].
Estragole, also known as p-allylanisole or methyl chavicol, is a natural organic compound with the molecular formula C₁₀H₁₂O. It features a benzene ring substituted with a methoxy group and an allyl group, making it a member of the phenylpropene class of compounds. Estragole is primarily found in various culinary herbs such as tarragon (where it constitutes 60-75% of the essential oil), basil, anise, fennel, and bay . This compound appears as a colorless to pale yellow liquid with a characteristic odor reminiscent of anise.
While the acute toxicity of estragole is considered relatively low [], chronic exposure has raised concerns. Studies in rodents have shown an increased risk of liver cancer following long-term exposure []. Due to this, regulatory bodies like the European Commission's Scientific Committee on Food have recommended minimizing estragole intake through food sources [].
Estragole has been studied for its biological activities, which include:
Estragole has various applications across industries:
Research on estragole's interactions has highlighted its potential health risks:
Estragole shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound | Structure | Key Features |
---|---|---|
Anethole | C₁₀H₁₂O | Isomer of estragole; used similarly in flavoring. |
Safrole | C₁₁H₁₄O₂ | Known carcinogen; structurally similar to estragole. |
Chavicol | C₉H₁₀O | A precursor to estragole; found in similar plants. |
Linalool | C₁₀H₁₈O | Commonly found in essential oils; different functional groups. |
Eugenol | C₁₀H₁₂O₂ | Found in clove oil; has distinct aromatic properties. |
Estragole's unique structure and properties distinguish it from these compounds while placing it within a significant context regarding flavoring and potential health risks.
Irritant;Health Hazard